1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea
Description
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea is a urea derivative characterized by a unique structural framework. The molecule features:
- Azepane ring: A seven-membered secondary amine ring, which may enhance lipophilicity and influence pharmacokinetic properties such as metabolic stability and membrane permeability.
- Thiophen-3-yl group: A sulfur-containing aromatic heterocycle, contributing to electronic and steric effects that could modulate receptor binding or catalytic interactions.
- 3-Methoxyphenylurea moiety: The methoxy group at the meta position of the phenyl ring may improve solubility and influence intermolecular interactions (e.g., hydrogen bonding or π-stacking).
Properties
IUPAC Name |
1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-25-18-8-6-7-17(13-18)22-20(24)21-14-19(16-9-12-26-15-16)23-10-4-2-3-5-11-23/h6-9,12-13,15,19H,2-5,10-11,14H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUUVFCGIHTNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Thiophene Substitution: The thiophene ring can be introduced via a substitution reaction, often using a halogenated thiophene derivative.
Urea Formation: The final step involves the formation of the urea linkage by reacting an isocyanate derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Medicinal Chemistry
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea has shown potential as a candidate for drug development due to its unique structural features. Its biological activity is primarily attributed to its ability to modulate enzyme and receptor functions.
Potential Therapeutic Areas :
- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The thiophene moiety is known for its antimicrobial activity, suggesting potential applications in treating infections.
Biochemical Probes
The compound may serve as a biochemical probe in studies aimed at understanding specific molecular interactions within biological systems. Its ability to interact with various receptors can facilitate the exploration of signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities and potential applications of this compound:
- Antitumor Studies : A study demonstrated that derivatives with similar structures exhibited selective cytotoxicity against breast cancer cell lines, suggesting that the compound may have anticancer potential.
- Antimicrobial Activity : Research indicated that compounds containing thiophene rings showed significant antibacterial activity against Gram-positive bacteria, supporting the exploration of this compound in infectious disease treatment.
Mechanism of Action
The mechanism of action of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related urea derivatives from the evidence, focusing on substituents, synthesis, and biological or physicochemical properties:
Key Structural and Functional Differences:
Azepane vs.
Thiophene vs. Phenyl/Pyridyl : The thiophen-3-yl group introduces sulfur-based electronic effects distinct from oxygen/nitrogen in pyridyl or phenyl rings, possibly altering binding affinities in biological targets .
3-Methoxy vs. 4-Methoxy Substitution : The meta-methoxy group in the target compound may reduce steric hindrance compared to para-substituted analogs (), optimizing interactions with planar binding sites .
Urea vs. Thiourea : Thiourea derivatives () exhibit stronger metal-coordinating capacity but reduced metabolic stability compared to urea .
Biological Activity
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea, with the CAS number 946356-29-2, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of (thio)ureas, which are known for their diverse pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of 1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea is , with a molecular weight of 431.6 g/mol. The structure features an azepane ring, a thiophene moiety, and a methoxy-substituted phenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 946356-29-2 |
| Molecular Formula | C22H29N3O4S |
| Molecular Weight | 431.6 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The urea functional group allows for hydrogen bonding, which is essential for binding to enzymes and receptors involved in several biological pathways:
- Antitumor Activity : Compounds with similar structures have shown significant antitumor properties. For instance, thioamide derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis through pathways involving p53 activation and caspase cleavage .
- Antimicrobial Properties : The presence of the thiophene ring is associated with antimicrobial activity. Studies have indicated that thiophene derivatives exhibit broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Urea derivatives have been explored for their anti-inflammatory activities, potentially through the inhibition of inflammatory mediators like cytokines .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of (thio)urea compounds similar to the target compound. Key findings include:
- Anticancer Efficacy : A study reported that a related thioamide compound exhibited GI50 values ranging from 15.1 to 28.7 µM against various cancer cell lines, indicating promising anticancer activity .
- Inhibition of Enzymatic Activity : Research has demonstrated that certain urea derivatives can inhibit key enzymes like GSK-3β, which is implicated in cancer progression and neurodegenerative diseases .
Comparative Analysis
When compared to similar compounds such as N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, the azepane-containing derivative may offer unique advantages due to its structural diversity which could enhance binding affinity and selectivity towards specific biological targets.
| Compound Name | Anticancer Activity (GI50 µM) | Antimicrobial Activity | Notes |
|---|---|---|---|
| 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea | 15.1 - 28.7 | Broad-spectrum | Potentially high selectivity |
| N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide | Varies | Moderate | Less structural diversity |
Q & A
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Azepane, Thiophen-3-yl-CH₂Br, K₂CO₃, DMF, 80°C, 12h | 65–70 | 85–90 |
| 2 | 3-Methoxyphenyl isocyanate, EDC, DCM, RT, 24h | 50–55 | 90–95 |
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., azepane’s CH₂ groups at δ 2.5–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (calc. for C₂₂H₂₈N₃O₂S: 398.19 g/mol) .
- HPLC-PDA: Purity assessment and detection of byproducts (e.g., unreacted isocyanate) .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 3.75 (s, OCH₃), δ 7.1–7.3 (thiophene-H) |
| HRMS | [M+H]⁺ m/z 398.19 |
Advanced: How can researchers resolve contradictory bioactivity data across assays?
Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, cell lines) or off-target effects. Strategies include:
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC₅₀ in enzymatic vs. cellular assays) .
- Counter-Screens: Test against related targets (e.g., kinase panels) to rule out promiscuity .
- Metabolic Stability Studies: Assess compound degradation in liver microsomes, which may explain reduced efficacy in vivo .
Advanced: What mechanistic hypotheses explain its potential biological activity?
Answer:
The compound’s azepane and thiophene moieties suggest interactions with:
- GPCRs or Ion Channels: Azepane’s amine group may mimic endogenous ligands (e.g., serotonin analogs) .
- Enzyme Inhibition: Urea’s hydrogen-bonding capacity could block catalytic sites (e.g., kinases or proteases) .
- Validation: Molecular docking (AutoDock Vina) and site-directed mutagenesis to identify binding residues .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Answer:
- Variations: Modify azepane ring size (6- vs. 7-membered), thiophene substitution (2- vs. 3-position), or methoxy group (electron-withdrawing/-donating groups) .
- Assays: Test analogs in parallel for target binding (SPR), solubility (shake-flask method), and metabolic stability (CYP450 inhibition) .
- Key Metrics: Correlate logP (2.5–3.5) with membrane permeability (Caco-2 assay) .
Q. Table 3: Example SAR Findings
| Modification | Bioactivity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| Thiophen-3-yl | 120 ± 15 | 25 ± 3 |
| Thiophen-2-yl | >500 | 40 ± 5 |
Advanced: What in vivo experimental designs are recommended for efficacy studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
